molecular formula C21H27N3O4S B2938307 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide CAS No. 1359644-26-0

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide

Katalognummer B2938307
CAS-Nummer: 1359644-26-0
Molekulargewicht: 417.52
InChI-Schlüssel: IKSFVIIYFWEJPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZD9291 and is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has shown promising results in the treatment of non-small cell lung cancer (NSCLC).

Wirkmechanismus

AZD9291 is a third-generation 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide inhibitor that selectively targets the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide. The compound binds to the ATP-binding site of the 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide and inhibits its activity. This leads to the suppression of downstream signaling pathways that promote tumor growth and survival. AZD9291 has a high affinity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, which allows for selective inhibition of the tumor cells while sparing normal cells.
Biochemical and Physiological Effects:
AZD9291 has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to inhibit tumor growth and induce tumor regression in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide-mutated NSCLC. AZD9291 also has a favorable safety profile, with minimal side effects in patients. The compound has been shown to have a high selectivity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, which allows for targeted inhibition of tumor cells while sparing normal cells.

Vorteile Und Einschränkungen Für Laborexperimente

AZD9291 has several advantages for lab experiments, including its high selectivity for the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide, favorable safety profile, and significant efficacy in preclinical and clinical studies. However, there are also some limitations to the use of AZD9291 in lab experiments. The compound is relatively expensive and may not be readily available for all researchers. Additionally, the compound may have limited efficacy in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide wild-type NSCLC.

Zukünftige Richtungen

There are several future directions for the research and development of AZD9291. One potential direction is the combination of AZD9291 with other targeted therapies, such as immune checkpoint inhibitors, to enhance its efficacy. Another direction is the investigation of the use of AZD9291 in other types of cancer, such as breast cancer and colorectal cancer. Additionally, there is a need for the development of biomarkers to predict response to AZD9291 and identify patients who are most likely to benefit from the treatment.

Synthesemethoden

The synthesis of AZD9291 involves a series of chemical reactions that lead to the formation of the final compound. The starting materials for the synthesis are 4-bromo-3-fluoroaniline and 2-chloro-5-nitropyridine. The reaction between these two compounds results in the formation of 2-chloro-5-(4-bromo-3-fluoroanilino)pyridine. This compound is then subjected to a series of reactions, including sulfonylation, reduction, and acetylation, to yield the final product, AZD9291.

Wissenschaftliche Forschungsanwendungen

AZD9291 has been extensively studied in preclinical and clinical trials for the treatment of NSCLC. The compound has shown significant efficacy in patients with 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide-mutated NSCLC, which accounts for approximately 10-15% of all NSCLC cases. AZD9291 selectively targets the mutant 2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide and inhibits its activity, leading to the suppression of tumor growth. The compound has also shown a favorable safety profile, with minimal side effects in patients.

Eigenschaften

IUPAC Name

2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-2-17-8-7-9-18(14-17)22-20(25)16-23-15-19(10-11-21(23)26)29(27,28)24-12-5-3-4-6-13-24/h7-11,14-15H,2-6,12-13,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKSFVIIYFWEJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(3-ethylphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.